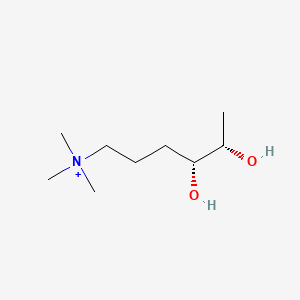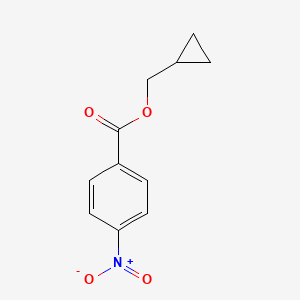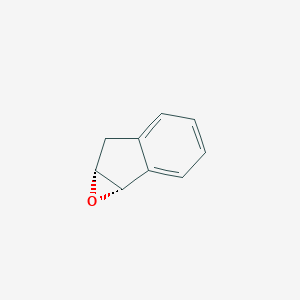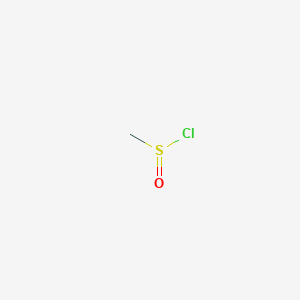
Muscaridine
Übersicht
Beschreibung
Muscaridine is a naturally occurring alkaloid found in certain mushrooms, particularly in species such as Inocybe and Clitocybe. It is known for its ability to mimic the action of the neurotransmitter acetylcholine by binding to muscarinic acetylcholine receptors. This compound has significant implications in both toxicology and pharmacology due to its potent effects on the autonomic nervous system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Muscaridine can be synthesized through various chemical routes. One common method involves the reaction of choline with nitric acid, which produces this compound as a byproduct. This reaction requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources, such as mushrooms. The mushrooms are harvested, dried, and then subjected to solvent extraction to isolate this compound. The extract is then purified using chromatographic techniques to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
Muscaridine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions used.
Reduction: Reduction of this compound can yield different reduced forms of the compound.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Muscaridine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of muscarinic receptors and their interactions with other molecules.
Biology: this compound is used to investigate the physiological effects of muscarinic receptor activation in various biological systems.
Medicine: Research on this compound has led to the development of drugs that target muscarinic receptors, which are used to treat conditions such as glaucoma, bradycardia, and certain types of poisoning.
Wirkmechanismus
Muscaridine exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors found in various tissues throughout the body. There are five known subtypes of muscarinic receptors (M1 to M5), each with distinct physiological roles. When this compound binds to these receptors, it mimics the action of acetylcholine, leading to various physiological responses such as decreased heart rate, increased glandular secretions, and smooth muscle contractions .
Vergleich Mit ähnlichen Verbindungen
Muscaridine is similar to other muscarinic agonists, such as acetylcholine and pilocarpine. it is unique in its potency and specificity for muscarinic receptors. Unlike acetylcholine, which can also bind to nicotinic receptors, this compound is selective for muscarinic receptors. Pilocarpine, another muscarinic agonist, is used clinically to treat dry mouth and glaucoma, but it has a different chemical structure and pharmacokinetic profile compared to this compound .
List of Similar Compounds
- Acetylcholine
- Pilocarpine
- Bethanechol
- Carbachol
- Oxotremorine
Eigenschaften
IUPAC Name |
[(4R,5S)-4,5-dihydroxyhexyl]-trimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22NO2/c1-8(11)9(12)6-5-7-10(2,3)4/h8-9,11-12H,5-7H2,1-4H3/q+1/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZBCQRFTKPWLL-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCC[N+](C)(C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CCC[N+](C)(C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22NO2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218200 | |
| Record name | Muscaridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6801-43-0 | |
| Record name | Muscaridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006801430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Muscaridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-Methoxy-4-oxaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B3055870.png)
![1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one](/img/structure/B3055871.png)
![2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B3055874.png)
![Benzyl 2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetate](/img/structure/B3055875.png)




![Ethyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3055885.png)
